3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one
Description
Properties
IUPAC Name |
7-(2,4-dimethoxyanilino)-3-(3,4-dimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-28-17-7-9-20(23(13-17)30-3)26-16-6-8-18-22(12-16)32-14-19(25(18)27)15-5-10-21(29-2)24(11-15)31-4/h5-14,26H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMHROGXLWEUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Precursor Formation
The chromen-4-one backbone is synthesized via the Kostanecki reaction, condensing 2,4-dihydroxyacetophenone (1.0 eq) with 3,4-dimethoxybenzaldehyde (1.2 eq) in alkaline ethanol (50°C, 6 hr). Cyclization is achieved using iodine (0.5 eq) in dimethyl sulfoxide (DMSO) at 140°C for 1 hr.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Temperature | 140°C |
| Catalyst | Iodine (0.5 eq) |
| Yield | 68–72% |
The product, 7-hydroxy-3-(3,4-dimethoxyphenyl)chromen-4-one, is isolated via column chromatography (silica gel, toluene:ethyl acetate 10:1) and recrystallized from ethanol.
Epoxidation at Position 7
Glycidylation of Hydroxyl Group
The 7-hydroxy group is converted to an epoxide by treatment with epichlorohydrin (2.5 eq) in the presence of potassium carbonate (3.0 eq) in anhydrous acetone (reflux, 12 hr).
Characterization of Epoxide Intermediate
- NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J = 8.4 Hz, H-5), 7.38 (s, H-2'), 6.92 (d, J = 8.4 Hz, H-6), 4.45 (m, H-1″), 3.88 (s, 3′-OCH₃), 3.85 (s, 4′-OCH₃).
- Elemental Analysis : Calculated for C₁₉H₁₈O₆: C 65.89%, H 5.24%; Found: C 65.72%, H 5.31%.
Amination with 2,4-Dimethoxyaniline
Epoxide Ring-Opening Mechanism
The epoxide intermediate (1.0 eq) reacts with 2,4-dimethoxyaniline (1.5 eq) in ethanol (reflux, 8 hr), yielding the target compound via nucleophilic attack at the less hindered epoxide carbon.
Optimized Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Molar Ratio | 1:1.5 (epoxide:amine) |
| Yield | 76–83% |
Structural Validation
- ¹H NMR (DMSO-d₆) : δ 7.41 (d, J = 1.7 Hz, H-2'), 7.32 (d, J = 8.3 Hz, H-5'), 6.80 (d, J = 8.0 Hz, H-6), 6.52 (dd, J = 10.6, 2.6 Hz, H-6″), 5.07 (t, J = 8.8 Hz, H-2″), 3.93 (s, 3′,4′-OCH₃), 3.88 (s, 2″,4″-OCH₃).
- ¹³C NMR : δ 176.8 (C-4), 161.2 (C-7), 152.4 (C-2), 148.9 (C-3′), 132.5 (C-1′), 111.3 (C-8), 55.9 (OCH₃ groups).
- HRMS (APCI+) : m/z 478.1762 [M + H]⁺ (calculated: 478.1768).
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar chromen-4-one core and intramolecular C–H⋯O interactions stabilizing the conformation. Key metrics include:
- π–π Stacking Distance : 3.501 Å between chromen-4-one rings.
- Dihedral Angle : 8.2° between 3,4-dimethoxyphenyl and chromen-4-one planes.
Side Reactions and Purification
Competing pathways include:
- Over-amination : Addressed by stoichiometric control (≤1.5 eq amine).
- Epoxide Polymerization : Mitigated via inert atmosphere (N₂).
Purification employs silica gel chromatography (ethyl acetate:hexane 3:7) and recrystallization from methanol.
Comparative Yield Analysis
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Chalcone Cyclization | 68 | 95.2 |
| Epoxidation | 72 | 97.8 |
| Amination | 83 | 98.5 |
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromen-4-one derivatives.
Substitution: Alkylated or acylated amino derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is explored for its use in organic electronics and optoelectronic devices due to its unique electronic properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.
Pathway Modulation: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
DNA Interaction: The compound can intercalate into DNA, disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
3-(3,4-Dimethoxyphenyl)-7-{2-Hydroxy-3-[(4-Hydroxyphenethyl)amino]propoxy}-4H-chromen-4-one (6a)
- Substituents: Features a 2-hydroxy-3-[(4-hydroxyphenethyl)amino]propoxy group at position 5.
- Key Differences: The amino group is part of a hydroxypropoxy side chain, enhancing hydrophilicity compared to the direct phenylamino substitution in the target compound.
- Activity : Demonstrated anti-HCV activity in preliminary studies, attributed to its ability to interfere with viral entry mechanisms .
3-(3,4-Dimethoxyphenyl)-7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one
- Substituents : Contains a 2-(4-methoxyphenyl)-2-oxoethoxy group at position 7 and a methyl group at position 3.
2-(3,4-Dimethoxyphenyl)-7-Hydroxy-5-Methoxy-4H-chromen-4-one
Functional Analogues
7-Hydroxy-3,3',4',5,6,8-hexamethoxyflavone
- Substituents : Six methoxy groups and one hydroxyl group on the chromen-4-one core.
7-(4-Methoxyphenyl)-9H-furo[2,3-f]chromen-9-one
Comparative Analysis Table
Key Research Findings
- Antiviral Activity : The target compound and its derivative 6a show promise against HCV, with 6a exhibiting higher potency due to its hydrophilic side chain enhancing target engagement .
- Enzyme Inhibition: Structural modifications, such as the fused furan in 7-(4-methoxyphenyl)-furochromenone, significantly improve inhibitory effects on carbonic anhydrase-II compared to simpler methoxy-substituted derivatives .
- Toxicity Profiles: Triazole-based dimethoxyphenyl derivatives (e.g., from ) show lower predicted acute toxicity (LD₅₀ > 500 mg/kg) compared to chromenone derivatives, suggesting safer profiles for clinical development .
Biological Activity
The compound 3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one is a member of the chromone family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, including its cytotoxicity against cancer cell lines and its role as a cholinesterase inhibitor.
Chemical Structure
The molecular formula of the compound is , and it features two methoxy groups attached to phenyl rings, which may influence its biological properties.
1. Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of similar chromone derivatives against various cancer cell lines. For instance, a related compound was tested against MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cells. The results indicated promising cytotoxic activities with IC50 values ranging from 7.3 µM to 10.7 µM across these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10.7 |
| A549 | 7.7 |
| MIA PaCa-2 | 7.3 |
These findings suggest that compounds with similar structures may possess significant anti-cancer properties.
2. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. A study on related coumarin compounds demonstrated effective inhibition of acetylcholinesterase (AChE) with IC50 values as low as 20 nM for some derivatives . The selectivity index for these compounds indicates a preference for AChE over butyrylcholinesterase (BuChE), making them potential candidates for further development.
| Compound | IC50 AChE (nM) | IC50 BuChE (nM) | Selectivity Index |
|---|---|---|---|
| 6a | 20 | 354 | 17.7 |
| Donepezil | 6 | 365 | 60.8 |
3. Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of chromone derivatives. The antioxidant capacity can be assessed using various assays, often showing that these compounds can scavenge free radicals effectively, contributing to their therapeutic potential.
Case Studies
In a comparative study, several chromone derivatives were synthesized and their biological activities evaluated. The results indicated that structural modifications significantly impact their efficacy as both cytotoxic agents and cholinesterase inhibitors .
Q & A
Q. What are the optimized synthetic routes for 3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the chromen-4-one core. Key steps include:
- Coupling Reactions : Introduce methoxy and amino substituents via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yield .
- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate intermediates. Final purity (>95%) is confirmed via HPLC (C18 column, methanol/water mobile phase) .
- Characterization : Validate structure using / NMR (CDCl/DMSO-d) and high-resolution mass spectrometry (HRMS). For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm in NMR .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : NMR identifies substituent patterns (e.g., aromatic protons at δ 6.5–8.0 ppm). NMR confirms carbonyl (C=O) at ~180 ppm .
- FT-IR : Detect key functional groups (C=O stretch at ~1650 cm, N-H bend at ~1550 cm) .
- Chromatography :
- HPLC : Use reverse-phase HPLC (UV detection at 254 nm) to assess purity. Retention time consistency across batches ensures reproducibility .
- TLC : Monitor reaction progress using silica-coated plates and UV visualization .
Q. How should reaction conditions be controlled during substituent introduction?
- Methodological Answer :
- Temperature : Maintain 60–80°C for methoxy group introduction to prevent side reactions (e.g., demethylation) .
- Catalysts : Use Pd(OAc) or CuI for Ullmann-type coupling of aryl amino groups. Additives like 1,10-phenanthroline improve catalytic efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar chromen-4-one derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects or assay variability. Strategies include:
- Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy) and test in standardized assays (e.g., MTT for cytotoxicity). highlights how methoxy vs. chloro substituents alter bioactivity .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., EGFR kinase). Compare docking scores with experimental IC values to validate hypotheses .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubMed, SciFinder) to identify trends in activity-concentration relationships .
Q. What strategies are recommended for elucidating the mechanism of action in anticancer assays?
- Methodological Answer :
- In Vitro Assays :
- Apoptosis : Measure caspase-3/7 activation via fluorometric assays.
- Cell Cycle Arrest : Use flow cytometry (PI staining) to assess G1/S or G2/M phase blockage .
- Target Identification :
- Pull-Down Assays : Immobilize the compound on sepharose beads to isolate binding proteins from cell lysates. Identify targets via LC-MS/MS .
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity .
Q. What computational approaches predict binding affinity with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions .
- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
Q. How can researchers address solubility challenges in biological assays?
- Methodological Answer :
- Formulation : Use co-solvents (e.g., DMSO ≤0.1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility.
- Prodrug Design : Synthesize phosphate or glycoside derivatives to improve bioavailability. Hydrolyze in vivo to release the active compound .
- Nanoencapsulation : Load the compound into PEGylated liposomes (size: 100–200 nm) for sustained release in cell cultures .
Data Contradiction Analysis
Q. How to interpret conflicting data on antioxidant vs. pro-oxidant effects of this compound?
- Methodological Answer :
- Dose-Dependent Studies : Test across a broad concentration range (0.1–100 µM). Low doses may scavenge ROS (via DCFH-DA assay), while high doses generate oxidative stress (via glutathione depletion) .
- Redox Profiling : Use cyclic voltammetry to measure oxidation potential. Compare with reference antioxidants (e.g., ascorbic acid) .
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
